2,1-Benzisoxazole, 5-nitro-3-phenyl-
Description
Contextualization within Benzisoxazole Chemistry
Benzisoxazoles are a class of bicyclic heterocyclic compounds that exist as two constitutional isomers: 1,2-benzisoxazole (B1199462) and 2,1-benzisoxazole (anthranil). These scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. nih.gov Benzisoxazole derivatives are integral to various pharmaceuticals, including antipsychotics and anticonvulsants. nih.gov
The 2,1-benzisoxazole (anthranil) isomer, in particular, serves as a versatile intermediate in organic synthesis. acs.org A key reaction is the reductive cleavage of its relatively weak N-O bond, which yields 2-aminophenyl ketones. acs.org These ketones are crucial precursors for synthesizing other important heterocyclic systems like quinolines and 1,4-benzodiazepines, the latter being a class of well-known psychoactive drugs. acs.orgnih.gov The multifacial reactivity of the anthranil (B1196931) core makes it a subject of continuous interest for the development of novel synthetic methodologies and functional materials. chem-soc.siresearchgate.net
Historical Development of Synthetic Approaches to 2,1-Benzisoxazoles
The synthesis of the 2,1-benzisoxazole (anthranil) ring system has evolved significantly over the years, with numerous methods developed from various ortho-substituted benzene (B151609) derivatives. nih.govnih.gov These approaches generally involve an intramolecular cyclization step to form the fused isoxazole (B147169) ring.
One of the earliest and most notable methods was introduced by Davis and Pizzini in 1960. acs.orgresearchgate.net This approach involves the condensation of nitroarenes with arylacetonitriles in the presence of a base, typically in an alcoholic medium. nih.govchem-soc.si In this reaction, the methylene (B1212753) carbon of the arylacetonitrile becomes the C3 carbon of the resulting anthranil ring. researchgate.net While effective, this method is often limited to nitroarenes that possess electron-withdrawing substituents. chem-soc.si
Other classical and modern synthetic strategies include:
Dehydration of o-Nitrobenzyl Derivatives : Ortho-nitrobenzyl compounds that are substituted with electron-withdrawing groups at the methylene position can undergo intramolecular dehydration to yield anthranils. nih.govresearchgate.net This conversion is understood to proceed through an internal oxidation-reduction mechanism where an oxygen atom from the nitro group adds to the benzylic carbon, followed by the elimination of water. rsc.org
Reduction of o-Nitrocarbonyl Compounds : The reduction of ortho-nitrobenzoyl or other ortho-nitrocarbonyl compounds can lead to the formation of the 2,1-benzisoxazole ring. chem-soc.siisc.ac
Cyclization from o-Nitrobenzoates : More recent methods have demonstrated the synthesis of 2,1-benzisoxazolone precursors from readily available methyl 2-nitrobenzoates. This involves a partial reduction of the nitro group to a hydroxylamine, followed by a base-mediated cyclization. nih.govnih.gov
Modern Catalytic and Electrochemical Methods : Contemporary organic synthesis has introduced novel routes, such as the iron(II) bromide-catalyzed transformation of specific aryl azides. organic-chemistry.org An electrochemically mediated method has also been developed for preparing 2,1-benzisoxazoles from o-nitrophenylacetylenes. organic-chemistry.org Furthermore, syntheses from σH-adducts, formed by the addition of carbanions from benzylic C-H acids to nitroarenes, have expanded the scope and versatility of anthranil preparation. nih.govresearchgate.net
A summary of key synthetic approaches is presented in the table below.
| Synthetic Approach | Starting Materials | Key Transformation |
| Davis & Pizzini Condensation | Nitroarenes, Arylacetonitriles | Base-catalyzed condensation and cyclization nih.govchem-soc.si |
| Dehydration Route | o-Nitrobenzyl derivatives with EWG | Intramolecular dehydration nih.govresearchgate.net |
| Reduction of Nitro Compounds | o-Nitrocarbonyls, o-Nitrobenzoates | Reductive cyclization nih.govchem-soc.si |
| From Aryl Azides | Aryl azides with ketone/oxime groups | Iron(II)-catalyzed N-O bond formation organic-chemistry.org |
| From σH-Adducts | Nitroarenes, Benzylic C-H acids | Base and silylating agent-promoted cyclization nih.gov |
Academic Significance of Nitro and Phenyl Substituents in Heterocyclic Systems
The specific placement of nitro and phenyl groups on the 2,1-benzisoxazole core in 5-nitro-3-phenyl-2,1-benzisoxazole is of significant academic interest due to the profound electronic and steric effects these substituents impart on the heterocyclic system.
Reactivity Modulation : The nitro group can activate a molecule for certain reactions, such as nucleophilic aromatic substitution, and can influence the regioselectivity of other transformations. uni-rostock.de
Biological Activity : In medicinal chemistry, the nitro group can function as both a pharmacophore and a toxicophore. nih.gov Its presence in heterocyclic structures is often associated with a range of biological activities, including antimicrobial and antineoplastic properties. nih.gov The group's ability to undergo redox reactions within cells is a key aspect of its biological mechanism. nih.gov
Synthetic Utility : The nitro group is a versatile functional group that can be readily converted into other groups, most notably an amino group (NH₂), which is an electron-donating group. uni-rostock.de This transformation dramatically alters the electronic properties of the molecule and provides a site for further functionalization. uni-rostock.de
Phenyl Group: The phenyl group (-C₆H₅), as a substituent, primarily influences the steric and electronic properties of a heterocyclic system through its bulk and its π-electron system.
Steric Influence : The bulky nature of the phenyl ring can impose significant steric hindrance, which affects the conformation of the molecule and the accessibility of nearby reactive sites. researchgate.netnih.gov This can be a critical factor in controlling the selectivity of chemical reactions and in determining the binding affinity of a molecule to a biological target. nih.govnih.gov
Structure
3D Structure
Properties
CAS No. |
38735-62-5 |
|---|---|
Molecular Formula |
C13H8N2O3 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
5-nitro-3-phenyl-2,1-benzoxazole |
InChI |
InChI=1S/C13H8N2O3/c16-15(17)10-6-7-12-11(8-10)13(18-14-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
HEGUBBKOVGZOPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2,1 Benzisoxazole, 5 Nitro 3 Phenyl
Classical and Established Synthetic Routes
Traditional methods for the synthesis of 2,1-benzisoxazoles, including the 5-nitro-3-phenyl derivative, have historically relied on the transformation of readily available starting materials through well-established reaction mechanisms.
Formation from ortho-Nitro Compounds and Derivatives
A prominent and widely utilized strategy for the synthesis of 2,1-benzisoxazoles involves the intramolecular cyclization of ortho-substituted nitroarenes. This approach leverages the nitro group as a key precursor to the N-O bond of the isoxazole (B147169) ring.
One of the most direct methods is the condensation of p-substituted nitroarenes with arylacetonitriles in an alcoholic alkaline medium. nih.gov This reaction proceeds by heating the reactants, leading to the formation of the 2,1-benzisoxazole ring system. nih.gov For instance, the reaction of a p-substituted nitroarene with an arylacetonitrile in the presence of sodium hydroxide (B78521) and isopropyl alcohol can yield a variety of 2,1-benzisoxazole derivatives. nih.gov However, this method is noted to be less effective for nitro compounds containing electron-donating groups such as primary, secondary, or tertiary amino groups, or methyl and hydroxyl groups in the para-position. nih.gov
Another established route involves the conversion of diethyl α-(o-nitroaryl)benzylphosphonates. chem-soc.siresearchgate.net These phosphonates, which can be synthesized via the oxidative nucleophilic substitution of hydrogen (ONSH) in nitroarenes, undergo cyclization upon treatment with a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (B95107) (THF) to yield 3-phenyl-2,1-benzisoxazoles in high yields. chem-soc.siresearchgate.net This method is advantageous as it allows for the synthesis of 2,1-benzisoxazoles with substituents at various positions on the ring. chem-soc.si
More recently, a solvent-free, triflic acid (TfOH)-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles has been developed. organic-chemistry.org This reaction occurs instantly at room temperature and provides good yields of 2,1-benzisoxazoles. organic-chemistry.org The mechanism involves acid-promoted enolization, intramolecular cyclization, and subsequent decyanation. organic-chemistry.org
Table 1: Synthesis of 2,1-Benzisoxazoles from ortho-Nitro Compounds
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| p-Substituted nitroarene and Arylacetonitrile | Sodium hydroxide, isopropyl alcohol, room temperature, 8-24 h | 2,1-Benzisoxazole derivatives | Not specified | nih.gov |
| Diethyl α-(o-nitroaryl)benzylphosphonates | 1.1 equiv. of t-BuOK in THF at –30 °C | 3-Phenyl-2,1-benzisoxazoles | High | chem-soc.siresearchgate.net |
| 2-(2-Nitrophenyl)acetonitriles | 8 equivalents of TfOH, solvent-free, room temperature | 2,1-Benzisoxazoles | 34% to 97% | organic-chemistry.org |
Cyclization Reactions via Azido Precursors
The use of aryl azides as precursors for the formation of the N-O bond in 2,1-benzisoxazoles represents another significant classical synthetic route. These reactions typically proceed through the generation of a reactive nitrene intermediate.
A foundational method in this category is the thermolysis of 2-azidobenzophenones. nih.govresearchgate.net Heating 2-azidobenzophenone in a high-boiling solvent like decalin or xylene leads to the formation of 3-phenyl-2,1-benzisoxazole. nih.govresearchgate.net Non-catalytic thermolysis in dry xylene has been shown to produce quantitative yields of 3-phenylbenzo[c]isoxazoles. researchgate.net
Photochemical cyclization of 2-azidobenzoic acids offers a milder alternative to thermolysis. nih.govresearchgate.net This base-mediated reaction proceeds at room temperature and allows for the synthesis of functionalized 2,1-benzisoxazole-3(1H)-ones in good yields. nih.govresearchgate.net An essential step in this process is the formation and subsequent photolysis of the 2-azidobenzoate anion. nih.gov The reaction is believed to proceed through a singlet nitrene intermediate, which undergoes a 1,5-electrocyclization to form the N–O bond. nih.gov
Condensation Reactions with Appropriate Precursors
Condensation reactions provide a convergent approach to the synthesis of 2,1-benzisoxazoles. The Davis reaction, which involves the condensation of nitroarenes with arylacetonitriles in the presence of a base, is a notable example. chem-soc.siacs.org This method, typically using potassium hydroxide in aqueous alcohols, is particularly effective for nitroarenes bearing electron-withdrawing substituents in the para-position. chem-soc.si
Modern and Advanced Synthetic Strategies
Contemporary synthetic efforts have focused on developing more efficient, selective, and environmentally benign methods for the preparation of 2,1-benzisoxazoles. These strategies often employ catalytic systems or electrochemical approaches.
Catalytic Approaches (e.g., Lewis Acid Catalysis, Transition Metal Catalysis)
Catalysis offers a powerful tool for the synthesis of 2,1-benzisoxazoles, enabling reactions under milder conditions and with greater control.
Lewis Acid Catalysis: A novel and atom-economical annulation to form 2,1-benzisoxazole scaffolds has been developed using boron trifluoride etherate (BF₃·Et₂O) as a Lewis acid catalyst. nih.govacs.orgnih.govacs.org This reaction involves the coupling of glyoxylate (B1226380) esters and nitrosoarenes. nih.govacs.orgnih.govacs.org The process is performed under practical, benchtop conditions and provides moderate to high yields of a range of 2,1-benzisoxazoles. nih.govacs.orgnih.gov Mechanistic studies, including ¹⁸O labeling, suggest an unusual umpolung addition of the glyoxylate to the nitrosobenzene (B162901) with high O-selectivity, followed by a Friedel–Crafts-type cyclization. nih.govacs.orgnih.govacs.org
Transition Metal Catalysis: Iron(II) bromide has been shown to catalyze the transformation of aryl azides bearing ketone or methyl oxime substituents into 2,1-benzisoxazoles. organic-chemistry.org This method is tolerant of various functional groups and provides a versatile route to a range of benzisoxazole derivatives. organic-chemistry.org
Table 2: Catalytic Synthesis of 2,1-Benzisoxazoles
| Catalyst | Starting Materials | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| BF₃·Et₂O (10 mol %) | Glyoxylate esters and nitrosoarenes | CH₂Cl₂, 45 °C | 2,1-Benzisoxazoles | Moderate to high | nih.govacs.org |
| Iron(II) bromide | Aryl azides with ketone or methyl oxime substituents | Not specified | 2,1-Benzisoxazoles | Not specified | organic-chemistry.org |
Electrochemical Synthesis
Electrochemical methods represent a sustainable and green approach to organic synthesis. An electrochemically mediated method for the preparation of 2,1-benzisoxazoles from o-nitrophenylacetylenes has been reported. organic-chemistry.org In this process, the nitro group undergoes a cyclization reaction with the alkyne, which is activated by a selenium cation generated through the anodic oxidation of diphenyl diselenide. organic-chemistry.org This approach avoids the traditional reduction of the nitro group to a nitroso intermediate. organic-chemistry.org
Photochemical Reactions for Benzisoxazole Formation
The formation of the 2,1-benzisoxazole (also known as anthranil) skeleton can be achieved through various photochemical reactions, which offer mild conditions for synthesis. A primary route involves the photochemical cyclization of ortho-substituted aryl azides. researchgate.net Aromatic azides, upon irradiation, decompose to form highly reactive singlet arylnitrenes. These intermediates can then undergo intramolecular reactions to form cyclic products. sciforum.net
For instance, the photochemical cyclization of 2-azidobenzoic acids is a known method for producing 2,1-benzisoxazole-3(1H)-ones. nih.gov The process is understood to involve the formation and subsequent photolysis of 2-azidobenzoate anions as a critical step. researchgate.netnih.gov While this specific precursor leads to a carbonyl-containing benzisoxazole, analogous photochemical cyclizations of precursors like 2-azidobenzophenones can yield 3-phenyl-substituted benzisoxazoles directly. researchgate.net Non-catalytic thermolysis of 2-azidobenzophenones in dry xylene has been shown to produce 3-phenylbenzo[c]isoxazoles in quantitative yields. researchgate.net
The effectiveness and yield of these photochemical reactions can be influenced by factors such as the concentration of the starting azide (B81097) and the wavelength of the actinic light used for irradiation. sciforum.net Shorter wavelengths (e.g., 253.7 nm) have been observed to increase the yield of cyclization compared to longer wavelengths (e.g., 365 nm), where secondary photolysis of the product can occur. sciforum.net This secondary photolysis can lead to the cleavage of the N-O bond in the benzisoxazole ring. sciforum.netgoogle.com
Another photochemical approach involves the irradiation of compounds like 2-acetyl-3-alkylamino-1,4-benzoquinones, which has been shown to result in the formation of benzoxazoles. researchgate.net Although this example leads to a different isomer (1,3-benzoxazole), it highlights the utility of photochemical methods in synthesizing related heterocyclic systems.
Green Chemistry Principles in Benzisoxazole Synthesis
The application of green chemistry principles to the synthesis of benzisoxazole and related heterocycles aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. Key strategies include the use of water as a solvent, solvent-free reaction conditions, and the development of reusable catalysts.
Several green methods have been developed for the synthesis of related benzoxazoles and benzothiazoles, which can be adapted for benzisoxazole synthesis. For example, one approach utilizes an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles as a catalyst under solvent-free sonication. researchgate.netbohrium.com This method is characterized by mild conditions, faster reaction rates (30 minutes), high yields (up to 90%), and the production of water as the only byproduct. researchgate.net The magnetic catalyst can be easily separated and reused with only a slight decrease in performance. bohrium.com
Water is an environmentally benign solvent, and its use in the synthesis of heterocyclic compounds is a key aspect of green chemistry. An efficient, one-step synthesis of benzoxazole-2-thiols has been described using the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water, a method that is metal- and ligand-free, offering excellent yields and short reaction times. rsc.org Similarly, the condensation of 2-aminophenol (B121084) with various acids in ethanol, a greener solvent than many traditional organic solvents, in the presence of NH4Cl as a catalyst, provides a viable green route to benzoxazole (B165842) derivatives. jetir.org
These examples demonstrate a clear trend towards developing more sustainable synthetic protocols for benzazole compounds, focusing on atom economy, reduced waste, and the use of non-toxic, recyclable materials.
Regioselectivity and Stereoselectivity in Synthetic Pathways
Regioselectivity, the control over the orientation of chemical bond formation, is a critical aspect of synthesizing substituted benzisoxazoles like 5-nitro-3-phenyl-2,1-benzisoxazole. The synthetic route chosen dictates the final placement of the nitro and phenyl groups.
One of the most versatile methods for synthesizing 3-aryl-2,1-benzisoxazoles involves the reaction of nitroarenes with carbanions derived from compounds like phenylacetonitriles. nih.gov In these reactions, the carbanion adds to the nitroarene predominantly at the ortho-position relative to the nitro group. nih.gov This high regioselectivity is crucial for forming the 2,1-benzisoxazole ring. The reaction proceeds through the formation of a σH-adduct, which then cyclizes. nih.gov The choice of solvent can be important; in less polar solvents like THF, the formation of the ortho σH-adduct is highly favored. nih.gov
Another example of regioselectivity is seen in the divergent synthesis from ortho-hydroxyaryl N-H ketimines. By changing the reaction conditions, one can selectively form either 3-substituted 1,2-benzisoxazoles (via N-O bond formation under anhydrous conditions) or 2-substituted benzoxazoles (via a Beckmann-type rearrangement). organic-chemistry.org
Stereoselectivity is generally not a factor in the synthesis of the aromatic 2,1-benzisoxazole core itself. However, it becomes relevant when chiral centers are present in the substituents or when the benzisoxazole ring is subsequently reduced. For instance, in the reaction of acyclic enamines with nitrile oxides to form isoxazolines (a related five-membered ring), the reaction can proceed in a highly regio- and stereospecific manner, leading exclusively to trans isomers as intermediates. beilstein-journals.org This demonstrates that the principles of stereocontrol are applicable in the synthesis of related isoxazole-containing heterocycles.
Derivatization Strategies for 2,1-Benzisoxazole, 5-nitro-3-phenyl-
Once the 5-nitro-3-phenyl-2,1-benzisoxazole core is synthesized, it can be further modified to create a library of related compounds. These modifications can be targeted at the 3-phenyl ring, the 5-nitro group, or the benzisoxazole core itself.
Modifications on the Phenyl Ring
The phenyl group at the 3-position is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the benzisoxazole moiety and any existing substituents on the phenyl ring will govern the position of the new substituent. However, the specific conditions required for such modifications on the 3-phenyl ring of a 5-nitro-2,1-benzisoxazole (B13954973) are not extensively detailed in the provided search results, which tend to focus on the synthesis of the core structure itself. organic-chemistry.orgwikipedia.org General knowledge of electrophilic aromatic substitution would suggest that the benzisoxazole ring acts as a deactivating group, making substitution on the appended phenyl ring require forcing conditions.
Transformations Involving the Nitro Group (e.g., Reduction)
The nitro group at the 5-position is a versatile functional handle that can be readily transformed, most commonly through reduction to an amino group. This transformation is significant as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group, fundamentally altering the electronic properties of the molecule. masterorganicchemistry.com
A variety of methods are available for the reduction of aromatic nitro groups, and the choice of reagent is critical to avoid unwanted side reactions, such as the cleavage of the labile N-O bond in the benzisoxazole ring. researchgate.netwikipedia.org
Common Reagents for Nitro Group Reduction:
| Reagent | Conditions | Notes |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | A common and effective method. Care must be taken as some catalysts can also reduce other functional groups or cleave the N-O bond. masterorganicchemistry.comcommonorganicchemistry.com |
| Metal/Acid | Fe/HCl, Sn/HCl, Zn/AcOH | Classic and reliable methods for nitro reduction. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is considered a mild option. commonorganicchemistry.com |
| Transfer Hydrogenation | Ammonium formate, Zn dust | A very mild procedure that is unlikely to affect other sensitive functional groups. researchgate.net |
| Sodium Sulfide | Na₂S | Can be useful when hydrogenation or acidic conditions are not compatible with the substrate. commonorganicchemistry.com |
The resulting 5-amino-3-phenyl-2,1-benzisoxazole can then undergo a wide range of further reactions, such as diazotization to introduce other functional groups or acylation to form amides. masterorganicchemistry.com
Functionalization of the Benzisoxazole Core
Direct functionalization of the benzene (B151609) portion of the pre-formed benzisoxazole core can be challenging. However, the benzisoxazole ring system can serve as a precursor to other important heterocyclic structures. For example, 2,1-benzisoxazoles are known starting materials for the synthesis of quinolines, acridines, and quinazolines. nih.gov
One documented transformation involves the reaction of 5-Bromo-3-phenylbenzo[c]isoxazole with nitric acid, which leads to the formation of a nitro acridinone (B8587238) derivative. researchgate.net This indicates that under certain conditions, the benzisoxazole ring can undergo ring-opening and subsequent recyclization to form larger, more complex heterocyclic systems. Such transformations represent a powerful strategy for leveraging the benzisoxazole scaffold to access diverse chemical structures.
Reaction Mechanisms and Chemical Transformations of 2,1 Benzisoxazole, 5 Nitro 3 Phenyl
Fundamental Reactivity of the 2,1-Benzisoxazole Ring System
The 2,1-benzisoxazole (anthranil) ring system is noted for its susceptibility to various chemical transformations. The inherent weakness of the N-O bond is a primary driver for its reactivity, making it a focal point for ring-opening reactions, reductions, and rearrangements. researchgate.net
Ring Opening Reactions and Pathways
The cleavage of the labile N-O bond is a characteristic reaction of the 2,1-benzisoxazole scaffold. This ring-opening can be initiated under various conditions, including reductive, oxidative, and nucleophilic attacks.
Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂/Pd) or chemical reduction (e.g., with SnCl₂ in acidic media) can lead to the cleavage of the N-O bond. This process typically results in the formation of o-aminoaryl ketones. For 5-nitro-3-phenyl-2,1-benzisoxazole, this pathway would yield 2-amino-5-nitrobenzophenone. This transformation is synthetically valuable as these products are precursors for other important heterocyclic systems like quinazolines and benzodiazepines. The reaction proceeds via the reduction of the heterocyclic nitrogen and subsequent hydrolysis of the resulting imine intermediate.
Nucleophilic Attack: Strong nucleophiles can attack the heterocyclic ring, leading to its opening. The course of the reaction is dependent on the nature of the nucleophile and the substitution pattern on the benzisoxazole ring.
A proposed mechanism for the formation of 2,1-benzisoxazoles from nitroarenes involves several reversible steps that, if reversed, could constitute a ring-opening pathway. nih.gov This involves the formation of a nitroso intermediate, which is central to the cyclization-elimination sequence. nih.gov
Rearrangement Reactions (e.g., Photo-rearrangements)
2,1-Benzisoxazoles are known to undergo rearrangement reactions, particularly under photochemical conditions. Irradiation of 3-phenyl-2,1-benzisoxazole derivatives can lead to cleavage of the N-O bond, forming a diradical or nitrene intermediate. google.com This highly reactive species can then rearrange to form more stable structures.
Photo-rearrangement to Acridones: Upon UV irradiation in an acidic medium like ethanol, 3-phenyl-2,1-benzisoxazole can rearrange to form acridone (B373769). The proposed mechanism involves the initial protonation of the benzisoxazole followed by photochemical cleavage of the N-O bond. The resulting nitrenium ion intermediate then undergoes an intramolecular electrophilic attack on the 3-phenyl ring, followed by cyclization and aromatization to yield the acridone skeleton.
Photo-rearrangement to Azepines: In neutral solvents, the photochemical reaction of 3-phenyl-2,1-benzisoxazoles can lead to the formation of substituted azepines. This transformation is believed to proceed through a nitrene intermediate which inserts into the benzene (B151609) ring, causing ring expansion. google.com
These photochemical transformations highlight the utility of the 2,1-benzisoxazole ring as a latent source of reactive nitrogen intermediates for the synthesis of other complex heterocyclic systems.
Cycloaddition Reactions
While the 2,1-benzisoxazole ring is often formed via cycloaddition-like pathways, its participation as a reactant in cycloaddition reactions is less common. However, the reverse reaction, a retro-[3+2] cycloaddition, can be considered a pathway for ring opening. The synthesis of benzisoxazoles via a [3+2] cycloaddition of in-situ generated arynes and nitrile oxides demonstrates the stability of the resulting heterocyclic system. nih.govnih.gov This synthetic route underscores the thermodynamic favorability of the benzisoxazole ring, suggesting that harsh conditions would be required for it to participate as a diene or dipolarophile in cycloaddition reactions.
Influence of the Nitro Group on Reactivity
The nitro group at the 5-position profoundly influences the reactivity of 2,1-Benzisoxazole, 5-nitro-3-phenyl-. Its strong electron-withdrawing nature affects the aromatic system and provides a reactive site for chemical transformations.
Electron-Withdrawing Effects and Aromatic Substitution
The -NO₂ group is a powerful deactivating group for electrophilic aromatic substitution (SEAr) due to both its negative inductive (-I) and negative resonance (-M) effects. wikipedia.org
Deactivation of the Benzene Ring: The nitro group withdraws electron density from the fused benzene ring, making it significantly less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. mnstate.edu Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the benzene portion of the molecule would require more forcing conditions. libretexts.orgmasterorganicchemistry.com
Reductive Reactivity and Subsequent Transformations
The nitro group is readily susceptible to reduction, offering a versatile handle for further functionalization. A key challenge is the selective reduction of the nitro group in the presence of the labile N-O bond of the isoxazole (B147169) ring. researchgate.net
Selective Nitro Group Reduction: Various reagents can be employed to selectively reduce the aromatic nitro group to an amine without cleaving the benzisoxazole ring. The choice of reagent is crucial to avoid unwanted side reactions.
| Reagent System | Solvent(s) | Conditions | Outcome | Reference(s) |
| SnCl₂·2H₂O | Ethanol | Heat (70 °C) | Selective reduction to amine | stackexchange.com |
| Zn dust / Ammonium formate | Methanol / THF | Room Temp | Mild and selective reduction | researchgate.net |
| H₂ / Pt catalyst | Acetic Acid | - | Effective for nitro reduction | researchgate.net |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Room Temp | Reduction to corresponding amine | jsynthchem.com |
| Ni(acac)₂ / PMHS | - | Mild conditions | Chemoselective transfer hydrogenation | rsc.org |
Successful reduction of 2,1-Benzisoxazole, 5-nitro-3-phenyl- yields 5-amino-3-phenyl-2,1-benzisoxazole.
Subsequent Transformations of the Amino Group: The resulting 5-amino-3-phenyl-2,1-benzisoxazole is a valuable intermediate. The primary aromatic amine can undergo a wide range of chemical transformations, including:
Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce various substituents (e.g., -Cl, -Br, -CN, -OH).
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Buchwald-Hartwig Amination: The amino group can participate as a nucleophile in palladium-catalyzed cross-coupling reactions to form new C-N bonds. nih.gov
Cycloadditions: The amino group can be converted to an azide (B81097), which can then participate in cycloaddition reactions to form triazoles. nih.govrsc.org
These transformations allow for the elaboration of the 5-amino-3-phenyl-2,1-benzisoxazole scaffold into a diverse library of compounds for various applications.
Reactivity of the Phenyl Substituent
The phenyl group at the 3-position of the 2,1-benzisoxazole ring is a key site for further functionalization of the molecule. Its reactivity is significantly influenced by the electronic properties of the benzisoxazole moiety.
The 5-nitro-2,1-benzisoxazolyl group acts as a deactivating substituent on the phenyl ring in electrophilic aromatic substitution reactions. This deactivation arises from the electron-withdrawing nature of the heterocyclic system, which is further intensified by the presence of the nitro group. Both inductive and resonance effects contribute to this deactivation, reducing the electron density of the phenyl ring and making it less susceptible to attack by electrophiles. wikipedia.orgmsu.edulibretexts.org
Substituents on an aromatic ring govern the regioselectivity of electrophilic attack. wikipedia.org Electron-withdrawing groups typically direct incoming electrophiles to the meta position. libretexts.org Consequently, in electrophilic aromatic substitution reactions on the phenyl ring of 2,1-Benzisoxazole, 5-nitro-3-phenyl-, the incoming substituent is expected to add primarily at the meta positions of the phenyl ring. The ortho and para positions are more deactivated due to the greater resonance contribution of the electron-withdrawing benzisoxazolyl group at these positions. libretexts.org
The relative reactivity of substituted benzenes in electrophilic aromatic substitution is well-documented. For instance, toluene (B28343) and phenol, which have electron-donating groups, are significantly more reactive than benzene, while nitrobenzene (B124822) is substantially less reactive. minia.edu.eg The deactivating nature of the 5-nitro-2,1-benzisoxazolyl substituent places the phenyl group in a less reactive state compared to unsubstituted benzene.
Table 1: Expected Reactivity and Directing Effects of the 5-nitro-2,1-benzisoxazolyl Substituent on the Phenyl Ring in Electrophilic Aromatic Substitution
| Substituent Effect | Expected Reactivity | Predicted Regioselectivity |
| Electron-withdrawing | Deactivating | Meta-directing |
Palladium-catalyzed direct arylation has emerged as a powerful tool for the formation of carbon-carbon bonds, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions. nih.govnih.govrsc.org This methodology allows for the direct functionalization of C-H bonds, and in the context of 2,1-Benzisoxazole, 5-nitro-3-phenyl-, it presents an opportunity for the arylation of the phenyl substituent.
While specific studies on the direct arylation of the phenyl group in 2,1-Benzisoxazole, 5-nitro-3-phenyl- are not extensively documented, the general principles of palladium-catalyzed C-H activation can be applied. The reaction would likely proceed via a concerted metalation-deprotonation mechanism, where the palladium catalyst selectively activates a C-H bond on the phenyl ring. The regioselectivity of this process can be influenced by steric and electronic factors.
In a typical catalytic cycle, the active palladium(0) species undergoes oxidative addition with an aryl halide. The resulting arylpalladium(II) complex then coordinates to the phenyl ring of the benzisoxazole derivative. Subsequent C-H bond activation, often the rate-determining step, leads to the formation of a palladacycle intermediate. Reductive elimination from this intermediate furnishes the arylated product and regenerates the palladium(0) catalyst. acs.org
The use of bulky, electron-rich phosphine (B1218219) ligands can be crucial for the success of such reactions, particularly when using less reactive aryl chlorides. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve efficient and selective arylation of the phenyl substituent.
Table 2: General Parameters for Palladium-Catalyzed Direct Arylation of Aromatic C-H Bonds
| Component | Examples | Role |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Active catalytic species |
| Ligand | PPh₃, PCy₃ | Stabilizes the catalyst and influences reactivity |
| Base | K₂CO₃, Cs₂CO₃ | Promotes C-H activation |
| Arylating Agent | Aryl bromides, Aryl chlorides | Source of the new aryl group |
| Solvent | Toluene, DMF, Dioxane | Reaction medium |
Mechanistic Investigations using Advanced Spectroscopic Techniques
The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are invaluable tools for identifying reaction intermediates and characterizing reaction pathways. researchgate.net
In situ and operando spectroscopic methods, where the reaction is monitored in real-time under reaction conditions, are particularly powerful for capturing transient species and gaining a dynamic understanding of the reaction progress. d-nb.infomdpi.com For instance, the synthesis of benzothiazoles has been mechanistically investigated using in situ generated photosensitizing disulfides, with photophysical and electrochemical studies revealing the role of key oxidants. nih.gov
NMR spectroscopy provides detailed structural information about molecules in solution. For 2,1-benzisoxazole derivatives, ¹H and ¹³C NMR are routinely used for structural confirmation. nih.govchem-soc.si The chemical shifts of the protons and carbons in the phenyl ring of 2,1-Benzisoxazole, 5-nitro-3-phenyl- would be influenced by the electronic effects of the benzisoxazole moiety. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to unambiguously assign all proton and carbon signals. Furthermore, monitoring a reaction by NMR over time can provide kinetic data and help identify intermediates.
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of compounds. rsc.org The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For nitroaromatic compounds, characteristic fragmentation pathways are often observed. miamioh.edunih.govyoutube.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula of products and intermediates with high accuracy. mdpi.com In mechanistic studies, MS can be used to detect the formation of intermediates and byproducts, even at very low concentrations.
Table 3: Application of Spectroscopic Techniques in Mechanistic Studies of 2,1-Benzisoxazole, 5-nitro-3-phenyl- Reactions
| Technique | Information Provided | Application in Mechanistic Studies |
| ¹H and ¹³C NMR | Structural elucidation, electronic environment of nuclei | Identification of reactants, products, and stable intermediates. Kinetic analysis. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation of nuclei, unambiguous signal assignment | Detailed structural characterization of complex intermediates. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Detection of transient intermediates and byproducts. Confirmation of product identity. |
| High-Resolution MS (HRMS) | Precise molecular formula | Unambiguous determination of the elemental composition of key species. |
| In situ/Operando Spectroscopy | Real-time monitoring of reactions | Direct observation of reactive intermediates and understanding of reaction dynamics. |
Advanced Spectroscopic and Structural Characterization of 2,1 Benzisoxazole, 5 Nitro 3 Phenyl
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are pivotal techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For 2,1-Benzisoxazole, 5-nitro-3-phenyl-, this analysis would focus on identifying key stretching and bending modes.
Expected Vibrational Modes:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected. In similar aromatic nitro compounds, these typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Aromatic Rings (C-H, C=C): Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. In-plane C=C stretching vibrations of the phenyl and benzisoxazole rings would produce a series of bands in the 1400-1620 cm⁻¹ region.
Benzisoxazole Ring (C-N, C-O, N-O): The characteristic vibrations of the fused heterocyclic ring, including C=N, C-O, and N-O stretching, would be expected. For example, C=N stretching modes in related benzoxazoles are often observed around 1520-1610 cm⁻¹. esisresearch.orgrsc.org The specific frequencies for the 2,1-benzisoxazole system would be crucial for its confirmation.
Substitution Pattern: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region would provide information about the substitution pattern on both the benzene (B151609) and phenyl rings.
A complete analysis would involve correlating the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) to precisely assign each vibrational mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR would be essential for the structural confirmation of 2,1-Benzisoxazole, 5-nitro-3-phenyl-.
Expected NMR Characteristics:
¹H NMR: The proton spectrum would show distinct signals for the protons on the benzisoxazole ring system and the phenyl substituent. The strong electron-withdrawing effect of the nitro group would significantly deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). The protons of the phenyl group would exhibit characteristic splitting patterns (e.g., multiplets) depending on their positions. Protons on the benzisoxazole core would also show specific coupling patterns, allowing for unambiguous assignment.
¹³C NMR: The carbon spectrum would reveal distinct signals for each unique carbon atom. The carbon atom attached to the nitro group (C5) and other carbons in the benzisoxazole ring would be significantly influenced by the heteroatoms and the substituent. Quaternary carbons (such as C3, C3a, and C7a) would also be identified.
Mass Spectrometry for Fragmentation Pathways and Isotope Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through fragmentation analysis.
Expected Mass Spectrometric Behavior:
Molecular Ion Peak (M⁺•): The mass spectrum would show a prominent molecular ion peak corresponding to the exact mass of C₁₃H₈N₂O₃ (240.05 g/mol ).
Fragmentation Pattern: The fragmentation of the 2,1-benzisoxazole ring system is a key diagnostic feature. In related 3-phenyl-2,1-benzisoxazoles, initial fragmentation often involves the cleavage of the weak N-O bond. nist.gov For the 5-nitro derivative, characteristic losses of nitro-related fragments, such as NO₂ (46 Da) and NO (30 Da), would be expected. Subsequent fragmentation would likely involve the loss of CO and rearrangement of the phenyl-substituted fragment. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule.
Expected Electronic Properties:
UV-Vis Absorption: The extended π-conjugated system, encompassing the phenyl ring and the benzisoxazole core, would result in strong UV absorption. The presence of the nitro group, a strong chromophore, would likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the unsubstituted parent compound. Typical absorptions for similar conjugated nitroaromatic systems occur in the UV and near-visible regions. esisresearch.orgscielo.org.za
Fluorescence: Many heterocyclic aromatic compounds are fluorescent. However, nitro-substituted aromatic compounds often exhibit weak fluorescence or are non-fluorescent due to efficient non-radiative decay pathways (intersystem crossing) promoted by the nitro group. nih.gov Investigating the fluorescence properties would determine if 2,1-Benzisoxazole, 5-nitro-3-phenyl- has potential applications as a fluorescent probe or material, although significant emission is not expected.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique would yield precise data on bond lengths, bond angles, and intermolecular interactions.
Structural Insights from Crystallography:
Molecular Geometry: This technique would confirm the planarity of the benzisoxazole ring system and determine the torsion angle between the phenyl ring and the heterocyclic core.
Bond Parameters: Precise measurements of the N-O, C=N, and C-C bond lengths within the benzisoxazole ring would provide insight into the electronic structure and aromaticity of the system.
Intermolecular Interactions: Analysis of the crystal packing would reveal any significant intermolecular forces, such as π-π stacking between the aromatic rings or interactions involving the nitro group, which govern the solid-state properties of the compound. While crystal structures for related N-alkyl-1,3-dihydro-2,1-benzisoxazoles have been reported, data for the target compound is not available. nih.gov
Other Advanced Spectroscopic and Analytical Techniques
Further characterization could involve other advanced techniques to provide a more complete understanding of the compound's properties.
Computational Chemistry: In the absence of experimental data, DFT calculations are often used to predict spectroscopic properties (IR, Raman, NMR, UV-Vis) and geometric parameters. These theoretical results can guide the interpretation of experimental data once it becomes available. esisresearch.org
Elemental Analysis: This technique would be used to determine the empirical formula of the compound by measuring the percentage composition of carbon, hydrogen, and nitrogen, providing confirmation of its purity and identity.
Theoretical and Computational Chemistry of 2,1 Benzisoxazole, 5 Nitro 3 Phenyl
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic characteristics of organic molecules. For 2,1-Benzisoxazole, 5-nitro-3-phenyl-, methods like DFT with the B3LYP functional and a basis set such as 6-311G(d,p) would be employed to achieve a balance between computational cost and accuracy in predicting its properties. youtube.com
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap suggests higher reactivity.
For 2,1-Benzisoxazole, 5-nitro-3-phenyl-, the HOMO is expected to be localized primarily on the electron-rich phenyl and benzisoxazole ring systems, while the strong electron-withdrawing nitro group would significantly lower the energy of the LUMO and cause it to be localized predominantly on the nitro-substituted part of the molecule. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.
Table 1: Illustrative Frontier Molecular Orbital Properties for 2,1-Benzisoxazole, 5-nitro-3-phenyl-
| Molecular Orbital | Typical Energy Range (eV) | Expected Character and Localization |
|---|---|---|
| LUMO | -2 to -4 | π* orbital, primarily localized on the nitrobenzene (B124822) moiety |
| HOMO | -6 to -8 | π orbital, distributed across the phenyl and benzisoxazole rings |
Note: The values in this table are representative and intended to illustrate the type of data obtained from quantum chemical calculations. Actual values would require a specific computational study.
The distribution of electron density within the molecule can be quantified through methods like Natural Population Analysis (NPA). This analysis provides the net atomic charges on each atom, revealing the molecule's polarity. In 2,1-Benzisoxazole, 5-nitro-3-phenyl-, the oxygen and nitrogen atoms of the nitro group are expected to carry significant negative charges, while the adjacent nitrogen and carbon atoms would be electron-deficient.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. This map is plotted on the molecule's electron density surface, with colors indicating electrostatic potential. Red regions signify electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-poor areas (positive potential), prone to nucleophilic attack. The MEP for this compound would likely show a strong negative potential around the nitro group's oxygen atoms and a positive potential near the hydrogen atoms of the aromatic rings.
Reaction Pathway Calculations and Transition State Analysis
Computational chemistry can be used to model the mechanisms of chemical reactions. For 2,1-Benzisoxazole, 5-nitro-3-phenyl-, this could involve studying its synthesis, such as the cyclization of an ortho-nitroaryl precursor, or its subsequent reactions. youtube.com By calculating the energy profile along a reaction coordinate, stationary points—reactants, products, intermediates, and transition states—can be identified.
Transition state (TS) analysis is crucial for determining the feasibility and rate of a reaction. A TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome. Locating the TS and calculating its energy allows for the determination of the reaction's activation energy. Frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be derived. These predicted shifts are valuable for assigning experimental spectra.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths. These calculations can predict the maximum absorption wavelengths (λmax) of the UV-Vis spectrum, corresponding to electronic transitions, such as the π → π* and n → π* transitions. For 2,1-Benzisoxazole, 5-nitro-3-phenyl-, a key transition would likely involve the HOMO-to-LUMO excitation, representing an intramolecular charge transfer from the benzisoxazole-phenyl moiety to the nitro group.
Table 2: Predicted Spectroscopic Data for 2,1-Benzisoxazole, 5-nitro-3-phenyl-
| Spectroscopy Type | Parameter | Predicted Value/Region |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~7.0 - 8.5 ppm (Aromatic protons) |
| ¹³C NMR | Chemical Shift (δ) | ~110 - 160 ppm (Aromatic carbons) |
Note: These are typical regions for the specified functional groups and structure. Precise values are dependent on the specific computational method and solvent model used.
Solvent Effects and Computational Modeling in Solution
Many chemical processes occur in solution, and the solvent can significantly influence a molecule's properties and reactivity. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous medium with a specific dielectric constant. By performing calculations within a PCM framework, it is possible to model how the solvent environment affects conformational energies, reaction barriers, and spectroscopic properties like UV-Vis absorption, providing a more realistic comparison with experimental results obtained in solution.
Advanced Synthetic Applications and Emerging Research Areas of 2,1 Benzisoxazole, 5 Nitro 3 Phenyl
Role as Synthetic Intermediates and Building Blocks for Complex Heterocyclic Architectures
2,1-Benzisoxazole, 5-nitro-3-phenyl-, also known as 5-nitro-3-phenylanthranil, is a versatile building block in organic synthesis, primarily due to the reactivity of the isoxazole (B147169) ring. The inherent strain of the N-O bond makes it susceptible to cleavage under various conditions, including reduction, acid catalysis, and thermolysis. This reactivity allows for its transformation into a variety of more complex heterocyclic structures.
The reduction of the 2,1-benzisoxazole core is a particularly powerful strategy. This process typically leads to the cleavage of the N-O bond and the formation of a 2-aminoaryl ketone. nih.gov This intermediate is highly valuable as it contains two reactive functional groups—an amino group and a keto group—in an ortho relationship, which can then be utilized in subsequent cyclization reactions to build a wide array of fused heterocyclic systems.
Precursors for Quinolines, Acridines, and other Fused Systems
A significant application of 2,1-benzisoxazoles, including the 5-nitro-3-phenyl derivative, is in the synthesis of quinolines and acridines. The key to this transformation is the initial reduction of the benzisoxazole to the corresponding 2-aminobenzophenone (B122507). beilstein-journals.orgnih.gov
The synthesis of quinolines can be achieved through the condensation of the intermediate 2-aminobenzophenone with compounds containing an activated methylene (B1212753) group, such as ketones or β-ketoesters, under acidic or basic conditions. For instance, the reaction of a 2-aminobenzophenone with a ketone in the presence of a base can proceed via a Friedländer annulation to afford the corresponding quinoline (B57606) derivative.
Similarly, 2,1-benzisoxazoles serve as precursors for acridines and their derivatives. The transformation of 3-aryl-2,1-benzisoxazoles into acridinone (B8587238) nitro derivatives has been reported. researchgate.net This conversion can occur in a single step through reaction with concentrated nitric acid in a suitable solvent like chloroform. researchgate.net The reaction likely proceeds through the opening of the isoxazole ring followed by an intramolecular cyclization and subsequent nitration.
The versatility of the 2-aminobenzophenone intermediate also allows for the synthesis of other fused systems like quinazolines. beilstein-journals.orgnih.gov Condensation reactions with amines or other nitrogen-containing nucleophiles can lead to the formation of these important heterocyclic scaffolds. beilstein-journals.orgnih.gov
Utility in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. The 2,1-benzisoxazole scaffold is a valuable starting point for DOS due to the multiple reaction pathways it can undergo. The ability of the 2,1-benzisoxazole ring to be transformed into various other heterocyclic systems makes it an attractive core structure for generating molecular diversity.
The general strategy involves the synthesis of a library of substituted 2,1-benzisoxazoles, which can then be subjected to a range of reaction conditions to generate a diverse set of products. For example, variations in the substituents on the phenyl ring at the 3-position and on the benzisoxazole core itself can be readily introduced. These substituted benzisoxazoles can then be treated with different reagents to induce ring-opening and subsequent cyclization, leading to a wide array of final products with different heterocyclic cores.
The hybridization of the benzisoxazole moiety with other pharmacophores, such as steroids, has been explored to modify the bioactivity of the parent compounds. mdpi.com This approach, which involves the structural integration of the aromatic rings, demonstrates the potential of the benzisoxazole scaffold in creating novel molecular architectures with diverse biological properties.
Exploration in Functional Materials (e.g., Organic Semiconductors, Photochromic Materials)
The electronic properties of 2,1-Benzisoxazole, 5-nitro-3-phenyl- make it a candidate for investigation in the field of functional organic materials. The presence of the electron-withdrawing nitro group, combined with the extended π-system of the phenyl and benzisoxazole rings, suggests potential applications as an n-type organic semiconductor.
Nitroaromatic compounds have been explored as n-type organic semiconductors for use in organic field-effect transistors (OFETs). rsc.org The nitro group is one of the most common electron-withdrawing groups and can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a molecule, facilitating electron injection and transport. While the electron mobilities of some simple nitro-functionalized fluorenone derivatives have been found to be modest, they offer excellent air stability and tunability of their energy levels through modification of the substitution pattern. rsc.org The structural features of 5-nitro-3-phenyl-2,1-benzisoxazole are consistent with these principles, suggesting its potential as a stable n-type organic semiconductor.
The photophysical and photochemical properties of this compound also suggest potential for exploration in photochromic materials. Photochromic materials are compounds that can reversibly change their color upon exposure to light. This property arises from a light-induced reversible transformation between two states with different absorption spectra. The photochemical reactivity of the isoxazole ring system, which can undergo ring-opening and rearrangement upon irradiation, could potentially be harnessed to design photochromic systems based on the 2,1-benzisoxazole scaffold.
Development of Chemical Probes and Reagents (Non-biological Sensing)
The development of chemical probes and reagents for non-biological sensing is an area where the unique properties of 2,1-Benzisoxazole, 5-nitro-3-phenyl- could be exploited. The nitro group is a well-known functionality used in chemical sensing, often acting as a quencher of fluorescence or as an electroactive species.
While specific applications of 5-nitro-3-phenyl-2,1-benzisoxazole as a chemical probe have not been extensively reported, its structural features suggest several possibilities. The compound's fluorescence properties, if any, could be modulated by the presence of specific analytes that interact with the nitro group or the heterocyclic core. For example, the reduction of the nitro group to an amino group by certain reducing agents would lead to a significant change in the electronic and photophysical properties of the molecule, which could be the basis for a sensing mechanism.
Furthermore, the electrochemical properties of the nitro group could be utilized in the design of electrochemical sensors. The reduction of the nitro group is an electrochemically irreversible process that can be detected by techniques such as cyclic voltammetry. The potential at which this reduction occurs could be sensitive to the chemical environment, allowing for the detection of specific analytes.
Photophysical and Photochemical Studies (Beyond Formation)
The photochemistry of 3-phenyl-2,1-benzisoxazoles has been investigated, particularly in acidic media. google.com Upon irradiation in acids, these compounds can undergo cleavage of the N-O bond, leading to the formation of a nitrenium ion species. This highly reactive intermediate can then undergo various reactions, including intramolecular cyclization to form acridines or intermolecular reactions with the solvent or other nucleophiles.
The presence of the nitro group at the 5-position is expected to significantly influence the photophysical and photochemical properties of the molecule. The nitro group can act as an electron acceptor and may facilitate intersystem crossing from the singlet excited state to the triplet excited state. This could alter the photochemical reaction pathways compared to the unsubstituted 3-phenyl-2,1-benzisoxazole.
Photochemical transformations of isoxazoles are known to proceed through various pathways, including ring cleavage and rearrangement. For example, 5-phenylisoxazole (B86612) has been shown to undergo phototransposition to 5-phenyloxazole (B45858) and photo-ring cleavage to yield benzoylacetonitrile. researchgate.net The specific photochemical behavior of 5-nitro-3-phenyl-2,1-benzisoxazole would depend on the excitation wavelength and the reaction conditions.
Detailed photophysical studies, such as the determination of absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, would provide a deeper understanding of the excited-state dynamics of this molecule and its potential for applications in areas such as photochemistry and materials science.
Future Research Directions and Unaddressed Challenges in 2,1 Benzisoxazole, 5 Nitro 3 Phenyl Chemistry
Development of More Sustainable and Atom-Economical Synthetic Methodologies
Current synthetic routes to 3-phenyl-2,1-benzisoxazoles often rely on multi-step procedures, harsh reaction conditions, or the use of stoichiometric reagents that generate significant waste. For instance, a common approach involves the base-mediated cyclization of diethyl α-(o-nitroaryl)benzylphosphonates, which, while efficient, is not ideal from a green chemistry perspective. chem-soc.si Another method prepares 3-substituted-2,1-benzisoxazoles from 5-(2-nitrobenzylidene)barbiturates using tin(II) chloride and hydrochloric acid, which involves heavy metals and strong acids.
A significant challenge is the development of synthetic protocols that are both environmentally benign and atom-economical. nih.gov Future research should focus on:
Catalytic Approaches: Exploring transition-metal-catalyzed C-H activation/annulation reactions to construct the benzisoxazole core in a single step from readily available starting materials.
Green Solvents and Conditions: Investigating the use of sustainable solvents like water, deep eutectic solvents, or solvent-free mechanochemical methods, which have proven effective for other heterocyclic syntheses. mdpi.com
A comparative overview of a traditional versus a potential sustainable approach is presented in Table 1.
| Feature | Traditional Synthesis (e.g., Phosphonate (B1237965) Route) chem-soc.si | Proposed Sustainable Synthesis |
| Starting Materials | Nitroarenes, Diethyl benzylphosphonate | o-Nitrohalobenzenes, Phenylacetylene |
| Key Transformation | Oxidative Nucleophilic Substitution of Hydrogen (ONSH), Base-mediated cyclization | Palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization |
| Reagents | Strong bases (t-BuOK), Multi-step process | Catalytic Pd species, milder base |
| Atom Economy | Moderate; involves ancillary phosphonate group | High; minimal byproducts |
| Environmental Impact | Use of organic solvents, strong base waste | Reduced solvent use, catalytic turnover, less waste |
Elucidation of Novel Reactivity Patterns and Unconventional Transformations
The chemistry of 2,1-benzisoxazoles is dominated by the facile cleavage of the weak N-O bond, making them versatile precursors for other heterocyclic systems. arabjchem.org For example, 3-aryl-2,1-benzisoxazoles can be transformed into acridinone (B8587238) nitro derivatives under nitrating conditions. researchgate.net However, the full reactive potential of the 5-nitro-3-phenyl derivative is far from realized.
Future investigations should aim to uncover new transformations:
Photochemical Reactivity: The benzisoxazole core is known to undergo photochemical transformations to form azepine or acridanone derivatives. chem-soc.si The influence of the 5-nitro and 3-phenyl substituents on these photochemical pathways is an unaddressed area that could lead to novel molecular scaffolds.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing 5-nitro group strongly activates the benzisoxazole ring for SNAr reactions. mdpi.comresearchgate.net A systematic study of reactions with various nucleophiles (O, N, S-based) could provide a direct route to novel functionalized derivatives with potential applications in medicinal chemistry. researchgate.net
Transition-Metal Catalyzed Cross-Coupling: The C-H bonds on both the benzisoxazole and phenyl rings, as well as potential halogenated precursors, could serve as handles for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This would enable the modular synthesis of complex derivatives that are otherwise difficult to access. nih.gov
Cycloaddition Reactions: The isoxazole (B147169) ring can participate in cycloaddition reactions. For instance, ethyl 4-nitro-3-phenylisoxazole-5-carboxylate undergoes a [4+2] cycloaddition, suggesting that the 2,1-benzisoxazole core might exhibit similar reactivity under specific conditions, leading to complex polycyclic structures. rsc.org
Computational Design of New Benzisoxazole Derivatives with Tailored Properties
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts. While computational studies have been applied to other benzoxazole (B165842) and isoxazole systems to predict biological activity and reaction mechanisms, a dedicated in-silico investigation of 2,1-Benzisoxazole, 5-nitro-3-phenyl- is lacking. nih.govnih.gov
Future research should leverage computational methods to:
Predict Reactivity and Regioselectivity: Employing Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and reaction energy profiles can predict the most likely sites for electrophilic and nucleophilic attack and rationalize observed reactivity patterns.
Structure-Property Relationships: Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can be used to design new derivatives with optimized properties. nih.gov For example, by modeling the interaction of virtual derivatives with specific biological targets, compounds with enhanced activity as enzyme inhibitors or receptor modulators could be identified prior to synthesis. nih.govnih.gov
Table 2 outlines potential derivatives of 2,1-Benzisoxazole, 5-nitro-3-phenyl- and their computationally predictable properties for targeted applications.
| Derivative Substitution | Target Property | Potential Application | Computational Method |
| Amino group at C4 or C6 | Altered electronic properties, hydrogen bonding capability | Nonlinear optics, charge-transport materials | DFT for electronic structure, TD-DFT for optical properties |
| Halogen at C4' of phenyl ring | Orthogonal handle for cross-coupling | Synthetic building block for complex molecules | Molecular modeling of reaction intermediates |
| Carboxylic acid at C4' of phenyl ring | Metal-coordination site | Component for Metal-Organic Frameworks (MOFs) | Grand Canonical Monte Carlo (GCMC) simulations for porosity |
| Adamantyl group at C4' of phenyl ring | Increased lipophilicity | Antiviral or antimicrobial agents researchgate.net | Molecular docking with viral/bacterial proteins |
Integration into Advanced Supramolecular Assemblies and Nanosystems
The rigid, planar structure of the 2,1-benzisoxazole core, combined with the potential for π-π stacking from the phenyl group and dipole interactions from the nitro group, makes 2,1-Benzisoxazole, 5-nitro-3-phenyl- an attractive building block for supramolecular chemistry. This area remains completely unexplored for this specific compound.
Challenges and opportunities in this domain include:
Crystal Engineering: Systematically studying the non-covalent interactions in the solid state to control crystal packing and polymorphism. This could lead to materials with tunable optical or mechanical properties.
Self-Assembled Monolayers (SAMs): Functionalizing the molecule with appropriate anchoring groups (e.g., thiols, silanes) could enable its assembly on surfaces like gold or silica, creating functional interfaces for sensors or molecular electronics.
Liquid Crystals: Introducing long alkyl chains to the molecular scaffold could induce liquid crystalline phases. The inherent dipole moment from the nitro group could lead to materials with interesting ferroelectric or pyroelectric properties.
Application in Emerging Areas of Organic and Materials Chemistry
While benzisoxazoles are known for their diverse biological activities, including antimicrobial and anticancer properties, their application in emerging areas of organic and materials chemistry is an exciting frontier. researchgate.netnih.gov
Future research should explore its potential as:
A Building Block for Conjugated Polymers: The benzisoxazole unit can be incorporated into the backbone of conjugated polymers. The electron-deficient nature of the 5-nitro-2,1-benzisoxazole (B13954973) core could lead to n-type semiconductor materials for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Photoresponsive Materials: The inherent photochemical reactivity of the benzisoxazole ring could be harnessed to create photo-switchable materials or develop novel photo-removable protecting groups for complex organic synthesis.
High-Energy Materials: The high nitrogen and oxygen content, coupled with the strained ring system, suggests that derivatives of this compound could be investigated as precursors for energetic materials, although this requires careful consideration of stability and safety.
The exploration of these research avenues will undoubtedly address current challenges and unlock the full potential of 2,1-Benzisoxazole, 5-nitro-3-phenyl-, establishing it as a valuable scaffold in both fundamental and applied chemistry.
Q & A
Q. What are the optimized synthetic routes for 5-nitro-3-phenyl-1,2-benzisoxazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of 5-nitro-3-phenyl-1,2-benzisoxazole derivatives often employs Pd/Cu-catalyzed cross-coupling reactions. For example:
- Suzuki-Miyaura coupling with aryl boronic acids (e.g., using 3-(2-fluoro-5-iodophenyl)benzisoxazole) yields products in 7–32% after preparative MDF purification .
- Sonogashira coupling with terminal alkynes shows variability: reactions with 3-(3-iodo-4,5-dimethoxyphenyl)benzisoxazole fail, while those with 3-(2-fluoro-5-iodophenyl)benzisoxazole achieve 16–39% yields .
Key Variables:
- Catalyst system : Pd/Cu ratios and ligands (e.g., phosphine ligands) affect regioselectivity.
- Solvent/base combinations : Polar aprotic solvents (DMF, acetonitrile) with Et₃N or K₂CO₃ improve coupling efficiency.
- Purification : MDF chromatography is critical for isolating high-purity products (>90%) .
Q. Table 1: Representative Coupling Reactions
| Substrate | Reaction Type | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 3-(2-Fluoro-5-iodophenyl)benzisoxazole | Suzuki-Miyaura (Ar-B(OH)₂) | 7–32 | >99 | |
| 3-(2-Fluoro-5-iodophenyl)benzisoxazole | Sonogashira (Alkyne) | 16–39 | 90–>99 |
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in 1,2-benzisoxazole derivatives?
Methodological Answer:
- X-ray crystallography confirms bond angles and substituent orientation. For example, in 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole, the isoxazole ring is planar, with the substituent oriented ~70° relative to the phenyl ring .
- GC-MS and HRMS identify fragmentation patterns and molecular ions. Ethyl 2-(benzoxazol-2-yl)-3-phenylamino-5-oxo-2,5-dihydroisoxazole-4-carboxylate shows a base peak at m/z 290, corresponding to loss of CO₂ and chloro groups .
Critical Analysis:
Discrepancies in elemental analysis (e.g., C: 55.08% observed vs. 56.25% calculated for C₁₅H₁₆N₂O₆) highlight the need for complementary techniques like NMR (¹H/¹³C) to validate purity .
Advanced Research Questions
Q. How can structural modifications of the 1,2-benzisoxazole core enhance biological activity (e.g., anti-inflammatory or anticancer)?
Methodological Answer:
- Acylation/sulfonylation at the 3-position introduces pharmacophores. A 72-member library generated via parallel synthesis showed enhanced bioactivity, with sulfonamide derivatives exhibiting improved solubility and target binding .
- Nitro group reduction to amine (e.g., 5-amino derivatives) enables further functionalization for tuberculostatic or neuroleptic activity .
Case Study:
3-(Piperidin-4-yl)-1,2-benzisoxazole derivatives demonstrate antipsychotic activity by modulating dopamine receptors. Structural analogs with electron-withdrawing groups (e.g., -NO₂ at C-5) improve metabolic stability .
Q. How do intramolecular interactions and steric effects influence the reactivity of 5-nitro-3-phenyl-1,2-benzisoxazole?
Methodological Answer:
- Non-bonded interactions : In 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole, repulsion between H9 and H11 (2.25 Å) distorts bond angles (C10–C9–C3 = 113.4°) .
- Steric hindrance : Bulky substituents at C-3 (e.g., phenyl groups) reduce coupling efficiency in Sonogashira reactions due to limited access to the catalytic site .
Data Contradiction Analysis:
Conflicting yields in Sonogashira couplings (e.g., 13 vs. 14 in ) arise from electronic effects: electron-deficient aryl iodides (e.g., 14) facilitate oxidative addition, while sterically hindered substrates (e.g., 13) impede catalysis.
Q. What computational and experimental approaches validate the thermodynamic stability of 1,2-benzisoxazole derivatives?
Methodological Answer:
- Reaction calorimetry : Measures enthalpy changes during synthesis (e.g., ∆H for benzisoxazole formation via [3+2] cycloaddition) .
- DFT calculations : Predict stabilization energies of nitro-substituted derivatives. The nitro group at C-5 increases resonance stabilization by 12–15 kcal/mol compared to unsubstituted analogs .
Q. Table 2: Thermodynamic Data for Key Reactions
| Reaction | ∆H (kJ/mol) | Reference |
|---|---|---|
| 1,2-Benzisoxazole formation (cycloaddition) | -98.3 | |
| Nitro group introduction (electrophilic substitution) | -67.8 |
Q. How can microwave-assisted synthesis improve the scalability of 1,2-benzisoxazole libraries?
Methodological Answer:
- Microwave irradiation reduces reaction times from hours to minutes. For example, benzisoxazole cyclization under microwave conditions (150°C, 20 min) achieves 85% yield vs. 60% under conventional heating .
- Parallel synthesis : Automated reactors enable rapid screening of Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-couplings, optimizing conditions for gram-scale production .
Q. Guidelines for Researchers
- Synthetic Prioritization : Prioritize Pd-catalyzed couplings for diversification, but validate yields with small-scale trials.
- Data Reconciliation : Cross-reference crystallographic data (e.g., bond angles ) with computational models to resolve structural ambiguities.
- Biological Screening : Use nitro-to-amine reduction pathways to generate analogs for high-throughput screening against kinase targets (e.g., HER2 for anticancer activity ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
